molecular formula C16H18N2O4 B1519991 4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid CAS No. 1049872-98-1

4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid

Cat. No. B1519991
CAS RN: 1049872-98-1
M. Wt: 302.32 g/mol
InChI Key: CDGSPWQKWAKHGJ-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1049872-98-1, is a chemical with the molecular formula C16H18N2O4 and a molecular weight of 302.33 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18N2O4/c1-16-9-8-13(19)18(16)12-6-3-2-5-11(12)15(22)17(16)10-4-7-14(20)21/h2-3,5-6H,4,7-10H2,1H3,(H,20,21) . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties, such as its melting point, boiling point, and solubility, were not available in the sources I found.

Scientific Research Applications

GABAA/Benzodiazepine Receptor Binding

Compounds including imidazo[1,5-a]quinoxaline amides and carbamates, closely related to the chemical structure , have been found to bind with high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a range of intrinsic efficacies, measured by [35S]TBPS binding ratios, indicating potential applications in neuroscience and pharmacology (Tenbrink et al., 1994).

Synthesis and Antiviral Activity

A study describes the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation. Some synthesized compounds displayed weak to good anti-Tobacco mosaic virus (TMV) activity, suggesting potential antiviral applications (Luo et al., 2012).

Analgesic and Anti-inflammatory Activities

New 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety were synthesized and evaluated for their analgesic and anti-inflammatory activities in animal studies. Certain derivatives showed potent analgesic and anti-inflammatory activity, highlighting their potential in medicinal chemistry (Dewangan et al., 2016).

Epoxidation and Hydroxylation

A pyrrolo[2,1-b]quinazoline underwent both epoxidation and hydroxylation on the pyrrole nucleus under ambient conditions. This indicates a potential for chemical modification and synthesis of novel compounds (Hawkins & Stephens, 2010).

Synthesis and Biological Activity

Research on esters and amides of related quinazolin-based compounds has been conducted to improve pharmacodynamic, pharmacokinetic, and technological characteristics. These studies contribute to the development of compounds with modified carboxyl groups for better biological activity and reduced toxicity (Stavytskyi et al., 2020).

Antitumor Agent Analogues

Studies on the synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents like CB30865 indicate significant cytotoxicity and novel biochemical characteristics. This suggests potential applications in cancer therapy (Bavetsias et al., 2002).

properties

IUPAC Name

4-(3a-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazolin-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-16-9-8-13(19)18(16)12-6-3-2-5-11(12)15(22)17(16)10-4-7-14(20)21/h2-3,5-6H,4,7-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGSPWQKWAKHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1C3=CC=CC=C3C(=O)N2CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101129208
Record name 1,2,3,3a-Tetrahydro-3a-methyl-1,5-dioxopyrrolo[1,2-a]quinazoline-4(5H)-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid

CAS RN

1049872-98-1
Record name 1,2,3,3a-Tetrahydro-3a-methyl-1,5-dioxopyrrolo[1,2-a]quinazoline-4(5H)-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049872-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,3a-Tetrahydro-3a-methyl-1,5-dioxopyrrolo[1,2-a]quinazoline-4(5H)-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid
Reactant of Route 2
4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid
Reactant of Route 3
4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid
Reactant of Route 4
Reactant of Route 4
4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid
Reactant of Route 5
4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid
Reactant of Route 6
4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid

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